molecular formula C7H15NO B1680009 2-Piperidinoethanol CAS No. 3040-44-6

2-Piperidinoethanol

Cat. No. B1680009
CAS RN: 3040-44-6
M. Wt: 129.2 g/mol
InChI Key: KZTWONRVIPPDKH-UHFFFAOYSA-N
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Description

2-Piperidinoethanol, also known as 1-Piperidineethanol, is a member of the class of piperidine in which the hydrogen attached to the nitrogen atom is substituted by a 2-hydroxyethyl group . It is a compound useful in organic synthesis .


Synthesis Analysis

2-Piperidinoethanol can be synthesized by reacting piperidine with 2-chloro-1-ethanol at 100°C within 6 hours at a reagent ratio of 2:1 . It can also be produced by the hydrogenation of corresponding 2-pyridineethanol compounds .


Molecular Structure Analysis

The molecular formula of 2-Piperidinoethanol is C7H15NO . It contains total 24 bond(s); 9 non-H bond(s), 2 rotatable bond(s), 1 six-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .


Chemical Reactions Analysis

2-Piperidinoethanol can react with various alkyl halides to obtain quarter . It is also used as a key intermediate for the synthesis of various drugs .


Physical And Chemical Properties Analysis

2-Piperidinoethanol has a melting point of 16°C, a boiling point of 199-202 °C, and a density of 0.973 g/mL at 25 °C . It has a vapor pressure of 1.3 hPa @ 40°C and a refractive index of n 20/D 1.4804 . It is a clear slightly brown liquid .

Scientific Research Applications

Enzymatic Kinetic Resolution for Synthesis

2-Piperidinoethanol is a valuable starting material for enantioselective synthesis due to its stereocenter at the 2 position of the piperidine skeleton and the presence of an easily-functionalized alcohol group. It has been used in the synthesis of several natural and synthetic compounds. Both synthetic and enzymatic methods have been developed for the resolution of racemic 2-Piperidinoethanol, showcasing its utility in producing enantiopure compounds for further chemical synthesis (Perdicchia et al., 2015).

Pharmaceutical Building Block Diversification

Secondary piperidines, including derivatives of 2-Piperidinoethanol, are considered ideal pharmaceutical building blocks. An electrochemical method for the cyanation of secondary piperidines facilitates the synthesis of unnatural amino acids without requiring protection or substitution of the N-H bond. This method utilizes a catalytic mediator and is compatible with a wide range of heterocyclic and oxidatively sensitive substituents, underscoring the versatility of 2-Piperidinoethanol derivatives in drug development (Lennox et al., 2018).

Photoinitiating Systems for Polymerization

2-Piperidinoethanol derivatives have been explored in the context of photoinitiated polymerization processes. Research on camphorquinone/hindered piperidines and their efficiency as coinitiators in visible-light photoinduced polymerization of triethyleneglycol dimethacrylate demonstrates the potential of these compounds in photopolymerization applications. The study aims to understand the mechanism of photoinitiation, highlighting the role of piperidine derivatives in the formation of reactive radicals (Jakubiak et al., 2003).

Synthesis of Amino Alcohols and Constrained Amino Acids

2-Piperidinoethanol and its derivatives are instrumental in synthesizing acyclic amino alcohols. Techniques involve regio- and stereoselective ring opening of chiral piperidines, leading to products with useful cyanamide and benzylic bromide functional groups. These methodologies facilitate the creation of alkylamine derivatives with multiple chiral centers and diverse functionalities, illustrating the compound's significance in generating complex molecular architectures (McCall et al., 2008).

Antimicrobial Activity Enhancement

Piperidine derivatives, including those related to 2-Piperidinoethanol, have shown potential in enhancing the antimicrobial activity of existing antibiotics. A study demonstrated that piperine, a derivative, significantly reduced the MICs of ciprofloxacin against Staphylococcus aureus, including methicillin-resistant strains. This suggests that certain piperidine derivatives could serve as efflux pump inhibitors, potentiating the effects of antibiotics against resistant bacterial strains (Khan et al., 2006).

Safety And Hazards

2-Piperidinoethanol is combustible and toxic if swallowed . It is harmful if swallowed and toxic in contact with skin . It causes severe skin burns and eye damage . It is recommended to use personal protective equipment, avoid breathing vapours, mist or gas, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-piperidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-7-6-8-4-2-1-3-5-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTWONRVIPPDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062808
Record name 1-Piperidineethanol
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 1-Piperidineethanol
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Product Name

2-Piperidinoethanol

CAS RN

3040-44-6
Record name 1-Piperidineethanol
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Record name N-Piperidinoethanol
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Record name 2-Piperidinoethanol
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Record name 1-Piperidineethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
D Chu, G Qin, X Yuan, M Xu, J Lu, P Zheng - Journal of Porous Materials, 2008 - Springer
… This article result also indicated that the synthesis of 2piperidinoethanol in RTIL of [EMI]BF4 by using nanoporous TiO2 film electrode had some unique advantages such as …
Number of citations: 14 link.springer.com
KE Torraca, X Huang, CA Parrish… - Journal of the American …, 2001 - ACS Publications
… 7b Transformations involving 2-piperidinoethanol or 2-bromobi-phenyl were slightly less successful. Electron-donating alkoxy groups at the ortho position led to very low yields of the …
Number of citations: 313 pubs.acs.org
R Noyori, S Suga, K Kawai, S Okada… - Journal of …, 1990 - Elsevier
… Use of certain sterically constrained chiral amino alcohols such as 34x0(dimethylamino)isoborneol or lt-butyl-2-piperidinoethanol effects highly enantioselective catalysis giving …
Number of citations: 277 www.sciencedirect.com
J Čižmárik, A Borovanský - Chem. Zvesti, 1975 - chempap.org
… The final products were obtained by heating alkyloxyphenyl isocyanates with 2-piperidinoethanol in the medium of anhydrous toluene. The obtained basic esters were isolated and …
Number of citations: 24 chempap.org
RO Sauer, W Patnode - Journal of the American Chemical Society, 1945 - ACS Publications
… with hydrogen chloride, the known 2-piperidinoethanol hy- … from ethanol the crude 2-piperidinoethanol hydrochloride thus … 125.4-125.8 (cor.), and a sample of 2piperidinoethanol …
Number of citations: 53 pubs.acs.org
J Volke, V Volkeová, H Oelschläger - Electrochimica Acta, 1980 - Elsevier
… Controlled-potential electrolysis actually resulted in isolating the products of the above type eg benzotriazole and 2-piperidinoethanol. Cathodic reduction of non-substituted …
Number of citations: 5 www.sciencedirect.com
F Wang, LM Sayre - Journal of the American Chemical Society, 1992 - ACS Publications
… A rate comparison between erythro and three diastereomers of 1,2-diphenyl-2-piperidinoethanol indicates a stereoelectronic preference for one-electron oxidation at nitrogen when …
Number of citations: 78 pubs.acs.org
藤井澄三, 吉藤茂行, 道下一彦, 三口守公… - Chemical and …, 1973 - jlc.jst.go.jp
The mercuric acetate-EDTA oxidation of 1-(3, 4-dimethoxyphenyl)-2-piperidinoethanol (IV : R 1 =H ; R 2 =CH 3 O) to form 1-[2-(3, 4-dimethoxyphenyl)-2-hydroxyethyl]-2-piperidone (XI : …
Number of citations: 2 jlc.jst.go.jp
CA Audeh, JRL Smith - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
… taining 80-95% of these products were obtained from the oxidation of 2-piperidinoethanol, 2-pyrrolidinoethanol, and 3-piperid ino- l-propylamine, respectively, by distillation and …
Number of citations: 11 pubs.rsc.org
SA Gamzaeva, PS Mamedova… - Russian Journal of …, 2009 - Springer
… was found in the IR spectrum of the synthesized 2-piperidinoethanol I. The IR spectra of amino … In the 1H NMR spectrum of 2-piperidinoethanol I, two protons of a methylene group in the …
Number of citations: 2 link.springer.com

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